molecular formula C9H20N2O4 B14258362 Acetic acid;1-methylpiperazine CAS No. 314733-05-6

Acetic acid;1-methylpiperazine

Katalognummer: B14258362
CAS-Nummer: 314733-05-6
Molekulargewicht: 220.27 g/mol
InChI-Schlüssel: OJWBCDLXPUXYRB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid;1-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Wirkmechanismus

The mechanism of action of acetic acid;1-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways . The specific molecular targets and pathways involved depend on the particular application and the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to acetic acid;1-methylpiperazine include other piperazine derivatives, such as:

Uniqueness

This compound is unique due to its specific structure, which combines the piperazine ring with an acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to other piperazine derivatives, this compound may offer advantages in terms of reactivity, solubility, and biological activity .

Eigenschaften

CAS-Nummer

314733-05-6

Molekularformel

C9H20N2O4

Molekulargewicht

220.27 g/mol

IUPAC-Name

acetic acid;1-methylpiperazine

InChI

InChI=1S/C5H12N2.2C2H4O2/c1-7-4-2-6-3-5-7;2*1-2(3)4/h6H,2-5H2,1H3;2*1H3,(H,3,4)

InChI-Schlüssel

OJWBCDLXPUXYRB-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)O.CC(=O)O.CN1CCNCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.